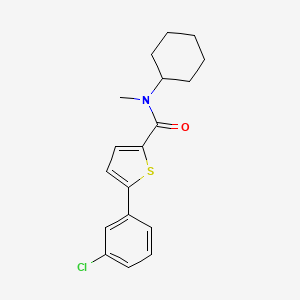![molecular formula C14H8ClN5 B7561049 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by researchers at GlaxoSmithKline (GSK) as a potent and selective inhibitor of the histone demethylase JMJD3. Since then, GSK-J4 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and epigenetics.
作用机制
The mechanism of action of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile involves the inhibition of JMJD3, which is a histone demethylase that catalyzes the removal of methyl groups from lysine 27 of histone H3 (H3K27). By inhibiting JMJD3, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile can prevent the demethylation of H3K27, which leads to the upregulation or downregulation of target genes.
Biochemical and physiological effects:
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system and target genes involved. In cancer research, for example, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to inhibit the growth and proliferation of cancer cells by upregulating the expression of tumor suppressor genes and downregulating the expression of oncogenes. In immunology, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to modulate the differentiation and function of immune cells, including T cells and macrophages.
实验室实验的优点和局限性
One of the major advantages of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile is its potency and selectivity for JMJD3, which makes it a valuable tool for investigating the role of JMJD3 in various biological processes. However, like any other small molecule inhibitor, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has certain limitations, including its potential off-target effects and toxicity. Therefore, it is important to use 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile in a careful and controlled manner, and to validate the results using complementary approaches.
未来方向
There are several future directions for the use of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile in scientific research. One potential application is in the development of novel cancer therapies, based on the modulation of JMJD3 activity. Another potential application is in the study of epigenetic regulation and gene expression in various biological processes, including development and differentiation. Finally, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile could also be used as a tool for investigating the molecular mechanisms underlying various diseases, including autoimmune disorders and neurological disorders.
合成方法
The synthesis of 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile involves several steps, including the preparation of 2-chloro-3-pyridinecarboxaldehyde, the formation of the triazole ring, and the coupling of the benzonitrile moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been shown to be a potent and selective inhibitor of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. By inhibiting JMJD3, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile can modulate the expression of genes involved in various biological processes, including inflammation, cell differentiation, and cell proliferation. As a result, 3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile has been widely used in scientific research to investigate the role of JMJD3 in various diseases and biological processes.
属性
IUPAC Name |
3-[4-(2-chloropyridin-3-yl)triazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-14-12(5-2-6-17-14)13-9-20(19-18-13)11-4-1-3-10(7-11)8-16/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOXGYHLSYKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C3=C(N=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)

![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)

![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)
![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)

![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)
